molecular formula C10H12O3 B6202417 3-ethyl-4-methoxybenzoic acid CAS No. 22934-35-6

3-ethyl-4-methoxybenzoic acid

Cat. No. B6202417
CAS RN: 22934-35-6
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a derivative of benzoic acid, which is modified with an ethyl group at the 3rd position and a methoxy group at the 4th position of the benzene ring .


Molecular Structure Analysis

The InChI code for 3-ethyl-4-methoxybenzoic acid is 1S/C10H12O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .

Scientific Research Applications

Intermediate in Organic Synthesis

3-Ethyl-4-methoxybenzoic acid is used as an intermediate in the preparation of more complex organic compounds . Its efficacy in forming esters and amides makes it an ideal intermediate for various synthetic pathways that are crucial in drug development and manufacturing .

Antiseptic Properties

p-Anisic acid, a derivative of 3-ethyl-4-methoxybenzoic acid, has antiseptic properties . This makes it useful in the development of antiseptic products and in the healthcare industry.

Electrochemical Applications

4-Methoxybenzoic acid is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry . This application is significant in the field of electrochemistry and bioelectronics.

Drug Development

The compound’s efficacy in forming esters and amides makes it an ideal intermediate for various synthetic pathways that are crucial in drug development . This makes it a valuable compound in pharmaceutical research and development.

Material Science

In the realm of material science, p-Anisic acid contributes significantly to the production of high-performance polymers and resins through polycondensation reactions . This makes it a key component in the development of new materials with improved properties.

Chemical Research

Due to its unique chemical structure and properties, 3-ethyl-4-methoxybenzoic acid is often used in chemical research, particularly in studies involving benzoic acid derivatives .

Safety and Hazards

The safety information for 3-ethyl-4-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

This compound is structurally similar to p-anisic acid (4-methoxybenzoic acid) , which is known to have antiseptic properties . .

Mode of Action

Given its structural similarity to p-anisic acid , it may interact with its targets in a similar manner. P-anisic acid is known to exhibit antiseptic properties , suggesting that 3-ethyl-4-methoxybenzoic acid may also interact with microbial cells to inhibit their growth.

Biochemical Pathways

As a structurally similar compound, p-anisic acid is found naturally in anise and can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone

Pharmacokinetics

Given its structural similarity to p-anisic acid , it is possible that it may have similar ADME properties.

Result of Action

Given its structural similarity to p-anisic acid , it may have similar effects, such as exhibiting antiseptic properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-4-methoxybenzoic acid is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For example, the hydrodeoxygenation of benzoic acid, a structurally similar compound, is known to be influenced by environmental factors . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-4-methoxybenzoic acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzoic acid", "ethyl bromide", "sodium hydroxide", "sodium bicarbonate", "water", "diethyl ether", "sulfuric acid", "sodium chloride" ], "Reaction": [ "Step 1: Methylation of 4-methoxybenzoic acid with sodium hydroxide and methyl iodide to form 3-methoxy-4-methylbenzoic acid.", "Step 2: Bromination of 3-methoxy-4-methylbenzoic acid with bromine and phosphorus tribromide to form 3-bromo-4-methoxytoluene.", "Step 3: Ethylation of 3-bromo-4-methoxytoluene with sodium ethoxide and ethyl bromide to form 3-ethyl-4-methoxytoluene.", "Step 4: Oxidation of 3-ethyl-4-methoxytoluene with potassium permanganate and sulfuric acid to form 3-ethyl-4-methoxybenzaldehyde.", "Step 5: Oxidation of 3-ethyl-4-methoxybenzaldehyde with potassium permanganate and sulfuric acid to form 3-ethyl-4-methoxybenzoic acid.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate and filtration.", "Step 8: Concentration of the filtrate under reduced pressure to obtain 3-ethyl-4-methoxybenzoic acid as a white solid.", "Step 9: Purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

22934-35-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.